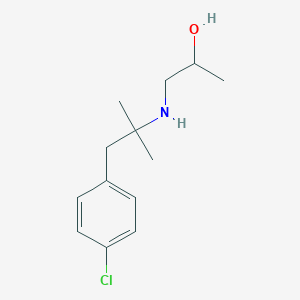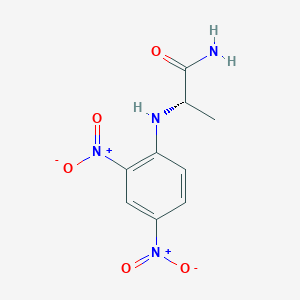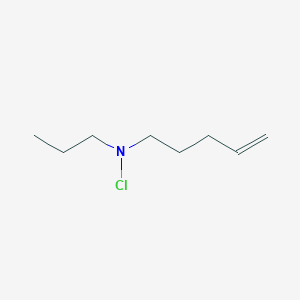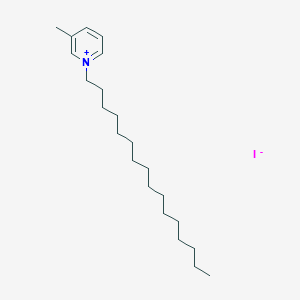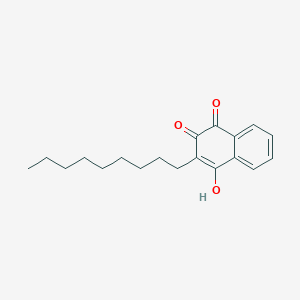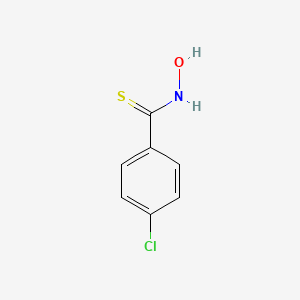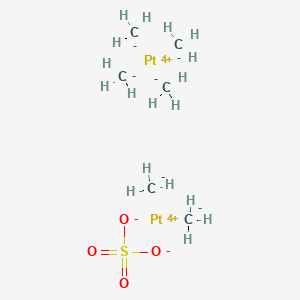
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride typically involves the reaction of piperidine with a thiopyran derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can enhance the yield and purity of the final product while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Thiopyran: A sulfur-containing six-membered heterocyclic compound.
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring.
Uniqueness
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, hydrochloride is unique due to its combination of a piperidine ring with a thiopyran moiety and a phenyl group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
21602-60-8 |
|---|---|
Fórmula molecular |
C16H24ClNS |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
1-(4-phenylthian-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NS.ClH/c1-3-7-15(8-4-1)16(9-13-18-14-10-16)17-11-5-2-6-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
Clave InChI |
JGOYOGPHQHHRPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCSCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
